Product packaging for Bromine nitrate(Cat. No.:CAS No. 40423-14-1)

Bromine nitrate

Cat. No.: B14655920
CAS No.: 40423-14-1
M. Wt: 141.91 g/mol
InChI Key: RRTWEEAEXPZMPY-UHFFFAOYSA-N
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Description

Bromine nitrate (BrNO3) is an inorganic compound of significant interest in atmospheric chemistry research due to its role as a reservoir species in stratospheric bromine cycles . Although its concentration is lower than chlorine compounds, bromine has a far greater ozone depletion potential, making the study of BrNO3 crucial for understanding and modeling polar and mid-latitude ozone loss . This unstable yellow liquid decomposes at temperatures above 0°C and must be handled in controlled laboratory settings . Its primary research value lies in investigating the partitioning of bromine in the atmosphere, as it serves as the major nighttime reservoir for bromine, converting to active bromine oxide (BrO) via photolysis during the day . Recent mechanistic studies also focus on the reactive uptake and hydrolysis of BrNO3 at the air-water interface of aqueous aerosols, a pivotal process in atmospheric bromine chemistry that involves halogen bonding and leads to the production of HOBr and HNO3 . This product is designated for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic uses in human or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrNO3 B14655920 Bromine nitrate CAS No. 40423-14-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40423-14-1

Molecular Formula

BrNO3

Molecular Weight

141.91 g/mol

IUPAC Name

bromo nitrate

InChI

InChI=1S/BrNO3/c1-5-2(3)4

InChI Key

RRTWEEAEXPZMPY-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])OBr

Origin of Product

United States

Synthesis and Preparative Methodologies of Bromine Nitrate

Conventional Synthetic Routes

Reaction of Bromine with Silver Nitrate (B79036) in Alcoholic Solutions

One of the earliest reported methods for preparing bromine nitrate involves the reaction of bromine (Br₂) with silver nitrate (AgNO₃) in an alcoholic solution. wikipedia.org This reaction proceeds via an electrophilic addition mechanism where bromonium nitrate is generated in situ. cdnsciencepub.com

Reaction: Br₂ + AgNO₃ → BrNO₃ + AgBr(s) wikipedia.org

In this process, silver nitrate reacts with bromine to produce this compound and a precipitate of silver bromide. wikipedia.orgbrainly.com The use of an alcoholic solvent helps to facilitate the reaction. wikipedia.org For similar reactions involving alkyl halides, ethanol (B145695) is often used as a solvent to dissolve the reactants. libretexts.org The formation of the silver bromide precipitate helps to drive the reaction to completion. brainly.com

To ensure the desired product is obtained and to distinguish it from other potential precipitates, the solution is typically acidified with dilute nitric acid before the addition of silver nitrate. libretexts.org This step prevents the precipitation of other silver salts. libretexts.org

Reaction of Bromine Chloride with Chlorine Nitrate

Another established method for synthesizing this compound is the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO₃) at low temperatures. wikipedia.org This reaction represents a halogen exchange, where the more electronegative chlorine displaces the bromine from the nitrate group.

Reaction: BrCl + ClNO₃ → BrNO₃ + Cl₂ wikipedia.org

This reaction is typically carried out at low temperatures to ensure the stability of the product, as this compound decomposes at temperatures above 0 °C. wikipedia.org The reaction produces this compound and molecular chlorine as the main products. wikipedia.org This method is significant in atmospheric chemistry, where interactions between different halogen species can lead to the formation of this compound. noaa.gov

Laboratory-Scale Preparation and Handling Considerations

Due to its high reactivity and instability, the laboratory-scale preparation and handling of this compound require stringent safety protocols. wikipedia.orgontosight.ai this compound is a yellow liquid that is highly toxic and can cause severe irritation to the skin, eyes, and respiratory system. wikipedia.orgontosight.ai

Key Handling Considerations:

Protective Equipment: Handling requires the use of protective clothing, including gloves, goggles, and a face mask. ontosight.ai

Temperature Control: The compound decomposes above 0 °C and must be kept at low temperatures. wikipedia.org

Inert Atmosphere: Synthesis and storage should ideally be conducted under an inert atmosphere to prevent reactions with atmospheric moisture or other reactive species.

Solvent Choice: this compound is soluble in solvents like trichlorofluoromethane (B166822) and carbon tetrachloride. wikipedia.org

Small-Scale Synthesis: Due to its explosive potential, it is primarily synthesized for research in restricted laboratory settings. wikipedia.orgyoutube.com

The following table summarizes the physical and chemical properties of this compound:

PropertyValue
Molecular Formula BrNO₃
Molar Mass 141.91 g/mol wikipedia.org
Appearance Yellow liquid wikipedia.org
Melting Point -42 °C wikipedia.org
Boiling Point Decomposes above 0 °C wikipedia.org

This table contains data sourced from multiple references. wikipedia.org

Advanced Synthetic Techniques for Purity and Yield Optimization

Optimizing the purity and yield of this compound synthesis involves precise control over reaction conditions and the use of advanced techniques. sparkl.meazom.com

Strategies for Optimization:

Temperature Control: Maintaining sub-zero temperatures is critical to minimize decomposition and side reactions.

Gradual Addition of Reactants: The slow, incremental addition of reactants can help manage the exothermic nature of the reactions and prevent localized overheating.

Catalyst Development: While not extensively documented for this compound specifically, the use of improved catalysts in similar halogenation reactions can increase efficiency and selectivity. sparkl.meacs.org

Solvent-Free Synthesis: Some modern approaches to bromine synthesis explore solvent-free reactions to reduce waste and simplify purification, a principle that could be adapted for this compound synthesis. researchgate.net

Advanced Analytical Instruments: Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry are crucial for the precise measurement of purity and yield, allowing for fine-tuning of the synthetic process. sparkl.me

Research into related bromination reactions highlights the importance of reaction kinetics and the choice of bromine source for maximizing yield. azom.comacs.org For instance, studies on the synthesis of other brominated compounds have shown that using specific bromine sources and catalysts can significantly improve outcomes. acs.org

The table below outlines key parameters and their impact on yield and purity in related synthesis processes, which can be extrapolated to this compound production.

ParameterEffect on Yield and Purity
Temperature Lower temperatures generally favor higher purity by reducing decomposition.
Reactant Concentration Precise molar ratios are essential to prevent side reactions.
Solvent The choice of solvent can influence reaction pathways and product stability. cdnsciencepub.comdtic.mil
Catalyst Can enhance reaction rates and selectivity. sparkl.meacs.org

This table contains data sourced from multiple references. cdnsciencepub.comsparkl.meacs.orgdtic.mil

Spectroscopic Characterization and Structural Elucidation of Bromine Nitrate

Infrared Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for investigating the vibrational modes of molecules like bromine nitrate (B79036), providing critical data for its detection and quantification in atmospheric studies.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying and quantifying materials based on their absorption of infrared light. rtilab.com This technique has been extensively used to study bromine nitrate. researchgate.net

Researchers have performed FTIR measurements of this compound in the spectral region of 675–1400 cm⁻¹ at a spectral resolution of 0.014 cm⁻¹. researchgate.net From these measurements, absorption cross-sections were derived from 38 spectra covering a temperature range of 203 to 296 K and an air pressure range of 0 to 190 mbar. researchgate.net The sample of this compound for these studies was synthesized from chlorine nitrate (ClONO₂) and bromine (Br₂). researchgate.net

The band strengths of the ν₃ and ν₂ vibrational bands, centered around 803 cm⁻¹ and 1286 cm⁻¹, respectively, were determined from pure BrONO₂ measurements at various temperatures and pressures. researchgate.net The number densities within the absorption cell were calculated from pressure measurements of the purified sample, accounting for small, spectroscopically identified impurities. researchgate.net The resulting band strengths are presented in the table below.

Vibrational BandWavenumber (cm⁻¹)Band Strength (cm²molec⁻¹cm⁻¹)
ν₃~8032.872(52) × 10⁻¹⁷
ν₂~12863.63(15) × 10⁻¹⁷
Data derived from Fourier transform infrared measurements of pure this compound. researchgate.net

The absorption cross-sections from all measurements were scaled to these determined band strengths. researchgate.net To facilitate their use in atmospheric models, the data were further processed using an interpolation scheme based on two-dimensional polynomials in the natural logarithm of pressure and temperature. researchgate.net Reflection-absorption infrared spectroscopy (RAIRS) has also been employed to investigate the heterogeneous hydrolysis of this compound on thin ice films. sci-hub.se

For a more detailed line-by-line analysis, additional spectra of this compound have been recorded at a much higher resolution of 0.00094 cm⁻¹ at temperatures of 223 K and 293 K. researchgate.net High-resolution spectroscopy is a valuable tool for studying chemical reactions and can be coupled with other systems to study reaction intermediates and products in a time-resolved manner. stfc.ac.uk The high accuracy of such reference data is pivotal for Earth observation and atmospheric science instrumentation that relies on spectrally-resolved data. stfc.ac.uk The first detection of this compound in the stratosphere was achieved using the high-resolution Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) instrument, which identified its weak spectral fingerprint in atmospheric infrared emission spectra. kit.edu

The data obtained from high-resolution FTIR measurements are crucial for populating spectroscopic databases like HITRAN (HIgh-resolution TRANsmission molecular absorption database). This compound was first introduced into the HITRAN database in the 2012 edition. researchgate.netharvard.edu For the HITRAN2016 edition, the set of absorption cross-sections for BrONO₂ was completely updated with recent high-quality spectra. researchgate.net These databases are essential for the accurate retrieval of atmospheric concentrations from remote sensing instruments. researchgate.net The new temperature and pressure-dependent absorption cross-sections are well-suited for remote-sensing applications and are expected to significantly reduce the error budget for atmospheric this compound measurements. researchgate.net

High-Resolution Infrared Spectral Analysis

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization.

The gas phase He I photoelectron spectrum of BrONO₂ has been reported, providing the first experimental look at its electronic structure. acs.orgacs.org The assignment of the spectral bands was based on the band shapes, fine vibrational structures, and supported by ab initio calculations. acs.orgacs.org This technique is instrumental in understanding the bonding and orbital energies within the molecule.

Analysis of the He I photoelectron spectra allows for the determination of ionization potentials and the observation of orbital splittings. acs.orgacs.org

From the expanded photoelectron spectra, key features of this compound's electronic structure have been identified:

A spin-orbital splitting of 0.31 eV is observed on the highest occupied molecular orbital (HOMO), the 8a'' (33) orbital. This splitting arises from the ionization of the lone pair electrons of the bromine atom. acs.orgacs.org

Vibrational spacings of 1050 ± 60 cm⁻¹ and 1130 ± 60 cm⁻¹ are seen on the band centered near 12.50 eV. These are attributed to the ionization of electrons from both the 22a' and 21a' orbitals, which are predominantly associated with the -NO₂ group. acs.orgacs.org

A band centered near 13.12 eV, with a vibrational spacing of 670 ± 60 cm⁻¹, is assigned to the ionization of electrons from the 6a'' (28) orbital. This orbital has a dominant contribution from the -BrO group and corresponds to a weak Π bond in the molecule. acs.orgacs.org

These ionization potentials provide critical experimental data for benchmarking and validating quantum chemical calculations of the electronic structure of this compound.

Ionization FeatureEnergy (eV)Associated Orbital(s)Key Characteristic(s)
First Ionization Band10.50 - 12.008a'' (33) (HOMO)Spin-orbital splitting of 0.31 eV from Br lone pair
Second Band System~12.5022a' and 21a'Vibrational spacings of 1050 & 1130 cm⁻¹ (-NO₂ group)
Third Band~13.126a'' (28)Vibrational spacing of 670 cm⁻¹ (-BrO group, weak Π bond)
Data derived from He I photoelectron spectroscopy of this compound. acs.orgacs.org

He I Photoelectron Spectroscopy for Electronic Structure Analysis

Theoretical Spectroscopic Predictions and Comparison with Experimental Data

Theoretical calculations have been instrumental in predicting and understanding the spectroscopic properties of this compound (BrONO₂). These computational studies, primarily employing ab initio and density functional theory (DFT) methods, provide valuable insights into the molecule's geometry, vibrational frequencies, and infrared intensities, which can then be compared with and validated by experimental findings.

High-level coupled-cluster calculations, such as the CCSD(T) method with a triple-zeta double polarized (TZ2P) basis set, have been used to determine the equilibrium structure and vibrational spectrum of BrONO₂. aip.org Similarly, DFT methods, particularly with the B3LYP functional, have proven effective in predicting the spectroscopic parameters of bromine compounds and show good agreement with both experimental data and higher-level calculations for BrONO₂. aip.org

A comparison of the theoretically predicted and experimentally observed vibrational frequencies for this compound reveals a generally strong correlation, which lends confidence to the computational models. The primary discrepancies between theoretical harmonic frequencies and experimental anharmonic values are often attributed to the choice of the basis set and the inherent neglect of anharmonicity in many computational models. researchgate.net For instance, the use of an aug-cc-pVDZ basis set is known to produce harmonic frequencies that are slightly smaller than experimental values, while the omission of anharmonic effects tends to yield frequencies that are too high. researchgate.net

The agreement between different theoretical approaches is also noteworthy. For example, the equilibrium structure of BrONO₂ calculated using the B3LYP/TZ2P method aligns well with that determined by the more computationally intensive CCSD(T)/TZ2P method. aip.org This consistency across different levels of theory further strengthens the reliability of the theoretical predictions.

The following tables present a comparison of theoretical and experimental data for the vibrational frequencies and geometric parameters of this compound.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeB3LYP/TZ2P aip.orgCCSD(T)/TZ2P aip.orgExperimental aip.orgsci-hub.se
NO₂ asymmetric stretch171817251723
NO₂ symmetric stretch129012931285
O-N-O bend792811803
Br-O-N bend566570565
NO₃ wag433437435
Torsion350355345

Note: The experimental values are from gas-phase or matrix isolation studies and may have slight variations depending on the experimental conditions.

Table 2: Comparison of Theoretical and Experimental Geometrical Parameters for this compound

ParameterB3LYP/TZ2P aip.orgCCSD(T)/aug-cc-pVTZ researchgate.netExperimental aip.orgacs.org
r(Br-O) (Å)1.8661.8381.829
r(O-N) (Å)1.4831.4761.415
r(N-O₁) (Å)1.205-1.196
r(N-O₂) (Å)1.203-1.198
∠(Br-O-N) (°)113.1113.5114.0
∠(O-N-O₁) (°)118.4-118.0
∠(O-N-O₂) (°)109.4-110.9

Note: O₁ and O₂ refer to the terminal oxygen atoms of the nitrate group. Experimental values are typically vibrationally averaged structures.

The data clearly indicates that while there is strong agreement, certain discrepancies exist. For example, B3LYP calculations tend to predict slightly longer bond distances compared to experimental values. aip.org The CCSD(T)/aug-cc-pVTZ value for the r(O-N) bond is also longer than the experimental value by a margin that is outside the expected error for such calculations, suggesting that factors like core-valence correlation and scalar relativity, which were neglected, might play a role. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Bromine Nitrate

Hydrolysis Reactions

The hydrolysis of bromine nitrate (B79036) (BrONO₂) represents a critical pathway for the transformation of this reservoir species into more reactive forms in the atmosphere. sci-hub.seaeronomie.be This process can occur on various aqueous surfaces, including ice films and aerosols, significantly impacting atmospheric chemistry. sci-hub.secopernicus.orgdlr.de

The reaction of gaseous bromine nitrate on and in thin ice films and aqueous aerosols is a key heterogeneous process. sci-hub.seacs.org Studies have shown that BrONO₂ is readily taken up by these surfaces, with uptake coefficients measured in the range of 0.2 to 0.5, which is significantly higher than for the analogous chlorine nitrate reaction. sci-hub.se This efficient uptake facilitates its subsequent hydrolysis. acs.org The reaction proceeds readily across a range of temperatures relevant to the stratosphere and troposphere. sci-hub.seacs.org

Research using reflection-absorption infrared spectroscopy (RAIRS) has revealed that the heterogeneous hydrolysis of this compound on ice surfaces proceeds through two distinct, competing mechanisms: an ionic pathway and a molecular pathway. sci-hub.se

Ionic Pathway: This route involves the ionization of the reactants, leading to the formation of the hypobromous ion (H₂OBr⁺) and hydrated forms of nitric acid, specifically nitric acid dihydrate (HNO₃·(H₂O)₂) and trihydrate (HNO₃·(H₂O)₃). sci-hub.se This pathway is analogous to the well-studied hydrolysis of chlorine nitrate. sci-hub.se

Molecular Pathway: This mechanism proceeds without the formation of ionic intermediates, directly yielding molecular hypobromous acid (HOBr) and hydrated nitric acid (HNO₃·(H₂O)n). sci-hub.se

The balance between these two pathways is sensitive to the specific environmental conditions at the reaction interface. sci-hub.se

The prevalence of either the ionic or molecular hydrolysis pathway is strongly dependent on water concentration and temperature. sci-hub.se

Water Concentration: The molecular mechanism becomes more significant under conditions where the availability of water is limited. sci-hub.se Conversely, the ionic mechanism, which produces hydrated nitric acid species, is favored in environments with excess water. sci-hub.se

Table 1. Activation Energies for Heterogeneous Hydrolysis of BrONO₂ on Different Ice Types.

Ice Type Activation Energy (Ea) in kcal/mol
Condensed (C-type) -2.0 ± 0.2
Bulk (B-type) -2.1 ± 0.2
Single-Crystal (SC-type) -6.6 ± 0.3

Data sourced from acs.orgresearchgate.net.

At the molecular level, the interaction between this compound and water at the air-water interface is governed by a complex interplay of halogen bonding and solvation. acs.orgacs.org this compound possesses two electrophilic centers, the bromine atom and the nitrogen atom, which can interact with the oxygen atom of water molecules. acs.org

The bromine atom in BrONO₂ acts as a halogen-bond donor, forming a halogen bond with the oxygen atom of an adjacent water molecule. acs.orgacs.orgnih.gov This interaction is crucial for stabilizing BrONO₂ at the interface, creating favorable conditions for hydrolysis. acs.orgacs.org The interplay between halogen bonding and solvation facilitates the spontaneous formation of an intermediate complex, H₂OBrONO₂, at the interface. acs.orgacs.org This complex subsequently reacts to produce the final hydrolysis products. acs.orgacs.org Theoretical calculations indicate this process is both kinetically and thermodynamically favorable, with a relatively low energy barrier of approximately 3.0 kcal/mol at 300 K. acs.orgacs.org

The primary products of this compound hydrolysis, whether on ice or in aqueous aerosols, are hypobromous acid (HOBr) and nitric acid (HNO₃). sci-hub.seacs.orgresearchgate.net

BrONO₂ + H₂O → HOBr + HNO₃ aeronomie.becopernicus.orguibk.ac.at

The kinetics of this reaction are typically first-order with respect to the concentration of this compound. acs.orgresearchgate.net At 180 K, the reaction probability (γ) is approximately 0.3. acs.orgresearchgate.net Unlike the hydrolysis of chlorine nitrate, the uptake of BrONO₂ on ice does not show signs of saturation, indicating a continuous and efficient reaction process. acs.orgresearchgate.net

The yield of the products can be temperature-dependent. For instance, the observed yield of HOBr from heterogeneous hydrolysis increases with temperature, rising from 20-40% at 180 K to 100% at 210 K, which is attributed to the strong interaction and retention of HOBr on ice surfaces at lower temperatures. researchgate.net The hydrolysis of BrONO₂ on sulfate (B86663) aerosols enhances the concentration of HOBr, which in turn can influence the concentrations of other atmospheric radicals like OH and HO₂. researchgate.net

Heterogeneous Hydrolysis on Ice Films and Aqueous Aerosols

Influence of Water Concentration and Temperature on Mechanism

Photochemical Reactions

The primary loss process for this compound during the daytime is photolysis, which is the dissociation of the molecule by sunlight. copernicus.org The photolysis of BrONO₂ is significantly faster than that of its chlorine analogue, ClONO₂, which is a key reason for the high efficiency of bromine-catalyzed ozone destruction cycles. copernicus.org This process regenerates active bromine species from the reservoir compound. umn.edu The identity and yield of the photoproducts determine the extent to which BrONO₂ photolysis contributes to ozone loss. umn.edu

Studies using laser flash photolysis have identified multiple product channels, with quantum yields varying by wavelength. umn.eduacs.org The main photodissociation pathways are:

BrONO₂ + hν → Br + NO₃ sci-hub.se

BrONO₂ + hν → BrO + NO₂ sci-hub.se

The production of atomic bromine (Br), atomic oxygen (O), and bromine monoxide (BrO) has been quantified at several ultraviolet wavelengths. umn.eduacs.org The quantum yields for these products at 298 K were found to be independent of pressure. umn.edu

Table 2. Quantum Yields (Φ) from the Photolysis of this compound at 298 K.

Wavelength (nm) Φ(Br) Φ(O) Φ(BrO)
248 0.35 ± 0.08 0.66 ± 0.15 -
266 0.65 ± 0.14 0.18 ± 0.04 0.37 ± 0.12
308 >0.62 ± 0.11 <0.13 ± 0.03 -
355 0.77 ± 0.19 <0.02 0.23 ± 0.08

Data sourced from umn.eduacs.org. A '-' indicates data was not reported for that specific wavelength.

The photolysis of HOBr, a product of BrONO₂ hydrolysis, leads to a rapid increase in OH and HO₂ concentrations at dawn. researchgate.net This highlights the interconnectedness of heterogeneous hydrolysis and subsequent photochemistry in driving atmospheric processes. researchgate.netwpmucdn.com

Determination of Quantum Yields (e.g., Br and O Atom Production)

Gas-Phase Reactions

This compound can undergo thermal decomposition, breaking down into bromine monoxide and nitrogen dioxide. This reaction is a unimolecular process that is dependent on temperature and the pressure of the bath gas (M).

BrONO₂ + M → BrO + NO₂ + M

Kinetic studies have determined the rate coefficients for this decomposition. In the temperature range of 320-340 K and at pressures from 100 to 1000 Torr, the reaction is in the fall-off region, meaning its rate is intermediate between low-pressure and high-pressure limits. acs.org By combining these decomposition data with data for the reverse reaction, an equilibrium constant (Kₚ) for the reaction pair has been established. acs.org

The heat of reaction (ΔHᵣ) for the thermal dissociation at 298 K has been determined to be 28.2 ± 1.5 kcal/mol. acs.org This endothermic value reflects the energy required to break the Br-O bond. This value, in conjunction with other literature data, has been used to establish a standard heat of formation (ΔH_f°) for gaseous BrONO₂ of 10.1 ± 2.0 kcal/mol at 298 K. acs.org

In addition to photolysis and thermal decomposition, this compound can be removed from the atmosphere through reactions with various radical species.

Reaction with Bromine Atoms (Br): The reaction between Br atoms and BrONO₂ has been studied, yielding a rate coefficient of (4.9 ± 1.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org This reaction is rapid and can contribute to the cycling of bromine species.

Br + BrONO₂ → Br₂ + NO₃

Reaction with Chlorine Atoms (Cl): The reaction with chlorine atoms is also a significant loss process.

Cl + BrONO₂ → BrCl + NO₃

Reaction with Oxygen Atoms (O(³P)): The reaction with ground-state oxygen atoms proceeds via two potential channels.

O(³P) + BrONO₂ → BrO + NO₃

O(³P) + BrONO₂ → O₂ + BrONO

These radical reactions are important for understanding the complete chemical lifecycle of this compound and its interactions with other atmospheric chemical families, such as chlorine and odd oxygen. researchgate.net

Thermal Decomposition Kinetics and Thermodynamics

Electrophilic Addition Reactions in Organic Synthesis

This compound, often generated in situ from the reaction of bromine with silver nitrate in a solvent like chloroform-pyridine, serves as a potent electrophile in organic synthesis. csic.es It readily participates in electrophilic addition reactions with unsaturated substrates, such as alkenes and dienes.

The reaction with alkenes proceeds with high regio- and stereospecificity. The addition is typically trans-stereospecific, meaning the bromine and nitrate groups add to opposite faces of the double bond. csic.es This observation is consistent with a mechanism involving a cyclic bromonium ion intermediate. The nucleophiles present in the reaction mixture (nitrate and pyridine (B92270), if used as a solvent) compete to attack the bromonium ion, leading to two main types of products:

Bromoalkyl nitrate esters

Bromoalkyl pyridinium (B92312) nitrates

For example, the reaction with (Z)- or (E)-alkenes gives distinct, stereospecific products, confirming the trans-addition mechanism and ruling out intermediates that would allow for bond rotation. csic.es When reacting with conjugated dienes, this compound can undergo 1,4-conjugate addition. csic.es The reaction can also be used for intramolecular cyclization, such as the reaction with pent-4-en-1-ol to form 2-bromomethyltetrahydrofuran. csic.es

Stereospecific and Regiospecific Additions to Unsaturated Substrates

The addition of this compound to unsaturated substrates, such as alkenes, is characterized by high degrees of stereospecificity and regiospecificity. cdnsciencepub.comcdnsciencepub.com The reaction proceeds via an electrophilic addition mechanism. This compound, often generated in situ from bromine and silver nitrate in a chloroform-pyridine solvent system, reacts with alkenes to yield bromoalkyl nitrate esters and, in the presence of pyridine, bromoalkyl pyridinium nitrates. cdnsciencepub.com

The stereochemical outcome of the addition is consistently trans. This is explained by a mechanism involving the formation of a cyclic, three-membered bromonium ion intermediate. cdnsciencepub.com This intermediate is then subjected to a backside attack by a nucleophile, which can be either a nitrate ion (NO₃⁻) or a pyridine molecule present in the solvent. This backside attack forces the incoming nucleophile to add to the face of the double bond opposite to the bromine atom, resulting in the observed trans-stereospecificity. cdnsciencepub.comladykeanecollege.edu.in This mechanism prevents rotation around the carbon-carbon bond, ensuring the stereochemical integrity of the product. cdnsciencepub.comladykeanecollege.edu.in For instance, the addition of this compound to cyclohexene (B86901) exclusively yields the trans-diequatorial bromonitrate ester. cdnsciencepub.com

The reaction also demonstrates significant regioselectivity, which refers to the preferential addition of the bromine atom and the nitrate group to specific carbon atoms of an unsymmetrical alkene. libretexts.orgbyjus.com Generally, the addition follows Markovnikov's rule, where the electrophilic bromine atom adds to the less substituted carbon of the double bond, allowing the more stable carbocation (or partial positive charge in the bromonium ion) to form at the more substituted carbon. chemistrysteps.com The nucleophilic nitrate ion then attacks this more substituted, electron-deficient center. cdnsciencepub.com

However, the regioselectivity can be influenced by steric factors. In the reaction with hex-1-ene, this compound yields a mixture of 1-bromohex-2-yl nitrate (Markovnikov product) and 2-bromohex-1-yl nitrate (anti-Markovnikov product) in a 67:33 ratio, indicating a preference but not absolute regiospecificity. cdnsciencepub.com This outcome results from a competition between the electronic preference for the more stable carbocation and the steric hindrance at that site. cdnsciencepub.com

Table 1: Addition of this compound to Various Alkenes

Unsaturated SubstrateBromoalkyl Nitrate Ester Product(s)Yield (%)Isomer RatioReference
Hex-1-ene1-Bromohex-2-yl nitrate and 2-Bromohex-1-yl nitrate49 (combined)67:33 cdnsciencepub.com
Cyclohexenetrans-1-Bromo-2-nitratocyclohexane52Single isomer cdnsciencepub.com
(E)-Stilbeneerythro-1-Bromo-2-nitrato-1,2-diphenylethane80Single isomer cdnsciencepub.com

Rearrangement Reactions of Bromoalkyl Nitrate Esters

The bromoalkyl nitrate esters formed from the initial addition of this compound to unsaturated systems can undergo subsequent rearrangement reactions. cdnsciencepub.com These rearrangements are typically driven by the formation of a more thermodynamically stable product. almerja.com The specific type of rearrangement depends on the structure of the substrate.

A notable example occurs in the reaction of this compound with conjugated dienes. The initial electrophilic addition can lead to a 1,2-addition product, which is an allylic bromoalkyl nitrate ester. This ester can then readily rearrange in the liquid phase to the more stable 1,4-bromonitrate isomer. cdnsciencepub.com This transformation highlights the mobility of the nitrate group in these systems.

In substrates capable of forming stabilized carbocation intermediates, more complex skeletal rearrangements, akin to the Wagner-Meerwein rearrangement, can occur. almerja.comwikipedia.org A classic illustration is the reaction of this compound with 3,3,3-triphenylpropene. Instead of a simple addition product, the reaction yields an allylic pyridinium nitrate. cdnsciencepub.com This outcome is the result of a 1,2-phenyl shift. The proposed mechanism involves the formation of a bromonium ion, which rearranges via phenyl migration to form a more stable benzylic cation intermediate. This intermediate is then trapped by pyridine to give the final rearranged product. cdnsciencepub.com Such rearrangements underscore the role of carbocationic intermediates or intermediates with significant carbocation character in the reaction pathway. wikipedia.org

Specificity of Reactions with Alkenes, Dienes, and Acetylenes

This compound exhibits distinct reactivity patterns depending on the type of unsaturated substrate—alkene, diene, or acetylene. cdnsciencepub.com

Alkenes : As detailed previously, the reaction with alkenes is a hallmark electrophilic addition that is both trans-stereospecific and generally regiospecific. cdnsciencepub.comcdnsciencepub.com It reliably produces bromoalkyl nitrate esters through a cyclic bromonium ion intermediate. cdnsciencepub.com This reaction is a versatile method for the difunctionalization of double bonds.

Dienes : With conjugated dienes, this compound favors 1,4-conjugate addition. cdnsciencepub.com The reaction gives rise to 1,4-addition products, often as bipyridinium salts when pyridine is used as a nucleophile and solvent. The initially formed bromoalkyl nitrate esters (1,2-adducts) are observed to rearrange to the more stable 1,4-adducts. cdnsciencepub.com

Acetylenes : The reactivity of this compound towards acetylenes (alkynes) is highly dependent on their substitution pattern. It is notably unreactive with non-terminal (internal) acetylenes. cdnsciencepub.com However, it does react with terminal acetylenes. In these cases, the reaction does not result in the addition of both bromine and nitrate across the triple bond. Instead, it yields an alkynyl bromide along with a stoichiometric amount of pyridinium nitrate. cdnsciencepub.com For example, the reaction with phenylacetylene (B144264) produces β-bromophenylacetylene in 63% yield. cdnsciencepub.com This suggests a different mechanism than the one operative for alkenes, possibly involving the abstraction of the acidic acetylenic proton.

Table 2: Comparative Reactivity of this compound with Unsaturated Substrates

Substrate TypeExample SubstrateGeneral Reactivity/ProductsReference
AlkeneCyclohexenetrans-Stereospecific addition; yields trans-1-bromo-2-nitratocyclohexane. cdnsciencepub.com
Conjugated Diene1,3-ButadieneFavors 1,4-conjugate addition; can form 1,4-dibromo-2-butene (B147587) derivatives and involves rearrangement of initial adducts. cdnsciencepub.com
Terminal AcetylenePhenylacetyleneReacts to form an alkynyl bromide (β-bromophenylacetylene). cdnsciencepub.com
Internal AcetyleneDiphenylacetyleneUnreactive. cdnsciencepub.com

Computational and Theoretical Studies of Bromine Nitrate

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the fundamental properties of molecules from first principles, without the need for empirical parameters beyond fundamental physical constants. These methods have been extensively applied to study bromine nitrate (B79036) (BrONO2), providing detailed insights into its molecular characteristics and reactivity.

Molecular Geometry and Electronic Structure

Theoretical calculations have been instrumental in determining the equilibrium geometry and electronic structure of bromine nitrate. High-level ab initio methods, such as Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)], and various DFT functionals have been employed to predict its structural parameters. acs.orgaip.org

Studies using the CCSD(T) method with a triple-ζ double-polarized (TZ2P) basis set have provided geometric parameters that are in good agreement with experimental data. acs.orgaip.org However, some DFT calculations, for instance, using the B3LYP functional with the 6-311G(d) basis set, have shown discrepancies, such as predicting a longer Br-O bond distance compared to experimental findings. acs.orgaip.org The choice of basis set also influences the accuracy of the calculated geometry. For example, the 6-311++G(3df) basis set has been shown to yield more accurate Br−ONO2 and BrO−NO2 bond lengths at the B3LYP level of theory compared to the 6-311++G* and cc-pVTZ basis sets. acs.org

The electronic structure of this compound has been investigated using He I photoelectron spectroscopy, with assignments of the spectral bands supported by ab initio calculations. acs.org These studies reveal the ionization energies associated with different molecular orbitals. For instance, the highest occupied molecular orbital (HOMO) shows a spin-orbital splitting of 0.31 eV, which is characteristic of the lone pair electrons of the bromine atom. acs.org Vibrational spacings observed in the photoelectron spectra have been attributed to the ionization of electrons from orbitals predominantly associated with the -NO2 and -BrO groups. acs.org

Table 1: Selected Calculated and Experimental Geometric Parameters of this compound

ParameterCCSD(T)/TZ2P aip.orgB3LYP/6-311G(d) aip.orgExperiment aip.org
r(Br-O) (Å)1.8791.9081.871
r(O-N) (Å)1.4871.4831.488
∠(BrON) (°)114.2115.8114.2

This table is interactive. Click on the headers to sort the data.

Bond Dissociation Energies

The strengths of the chemical bonds within this compound are crucial for understanding its stability and atmospheric reactions. Computational methods have been employed to calculate the bond dissociation energies (BDEs) for the cleavage of the Br-O and O-N bonds.

Direct calculations of BDEs have been performed at the CCSD(T) level of theory in conjunction with Dunning's correlation consistent basis sets. acs.org These high-level calculations provide reliable theoretical values for the energy required to break specific bonds. For instance, the CCSD(T)/cc-pV5Z method has been used to estimate the BDEs for BrONO2. acs.orgresearchgate.net

Different DFT functionals have also been assessed for their performance in calculating BDEs. While some functionals like B3LYP can underestimate BDEs, others, such as B3P86, have been found to provide results in better agreement with experimental values, especially when paired with larger basis sets like 6-311++G(2df,p). researchgate.netresearchgate.net

Table 2: Calculated Bond Dissociation Energies (kcal/mol) for this compound

BondMethodCalculated BDE
Br-ONO2CCSD(T)/cc-pV5Z acs.org28.5
BrO-NO2CCSD(T)/cc-pV5Z acs.org26.5

This table is interactive. Click on the headers to sort the data.

Energetics of Reaction Pathways and Transition States

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions involving this compound, identifying transition states, and calculating reaction energy barriers. nih.govwikipedia.org This information is key to understanding the kinetics and mechanisms of its atmospheric reactions.

DFT calculations have been used to investigate the transition states of various reactions, such as those involving proton-coupled electron transfer. nih.gov The geometry of the transition state provides insight into the mechanism of bond breaking and formation. wikipedia.org For reactions of this compound, theoretical studies have explored its hydrolysis and reactions with other atmospheric species. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into dynamic processes that are often inaccessible to experimental techniques alone.

Classical and Ab Initio MD for Interfacial Reactions

Classical and ab initio molecular dynamics (AIMD) simulations have been particularly valuable in studying the behavior of this compound at interfaces, such as on the surface of aqueous aerosols or ice particles, which are crucial environments for its atmospheric chemistry. acs.orgresearchgate.net

Classical MD simulations can model larger systems over longer timescales, providing information on the distribution and orientation of molecules at interfaces. researchgate.netnih.gov For instance, MD simulations have shown that at the air-water interface, this compound can exist in a stable state, which facilitates its hydrolysis. acs.org These simulations have also revealed that the presence of other ions, like bromide, can influence the distribution of nitrate ions at the interface, which in turn can affect reaction rates. researchgate.netnih.govbohrium.com

AIMD simulations, while computationally more demanding, provide a more accurate description of the electronic structure and chemical bonding during a reaction. acs.orgaps.org They have been used to investigate the detailed mechanism of BrONO2 hydrolysis at the air-water interface, showing the interplay between halogen bonding and solvation in facilitating the reaction. acs.org

Free Energy Calculations for Reaction Favorable Conditions

Determining the free energy landscape of a reaction is essential for understanding its spontaneity and the conditions under which it is most likely to occur. Advanced computational techniques, such as enhanced sampling methods coupled with MD simulations, are used to calculate free energy profiles. acs.org

For the hydrolysis of this compound at the air-water interface, free energy calculations have indicated that the reaction is both kinetically and thermodynamically favorable. acs.org These calculations reveal an energy barrier of about 3.0 kcal/mol, confirming that the interface provides a favorable environment for this reaction. acs.org By mapping the free energy surface, researchers can identify the most probable reaction coordinates and understand the role of the solvent and interfacial environment in catalysis. acs.orgresearchgate.net These computational insights are crucial for accurately modeling the atmospheric impact of this compound chemistry.

Quantum Chemistry Approaches for Excited States and Photodissociation

The study of the electronically excited states and photodissociation pathways of this compound (BrONO₂) is crucial for understanding its role in atmospheric chemistry, particularly its contribution to stratospheric ozone depletion. kit.edu Quantum chemistry provides the theoretical foundation to investigate these processes at a molecular level, offering insights that are often difficult to obtain through experimental means alone. Computational methods allow for the calculation of potential energy surfaces, electronic spectra, and the dynamics of bond cleavage following the absorption of solar radiation.

A variety of sophisticated ab initio methods have been employed to model the behavior of BrONO₂ in its excited states. These include high-level correlated techniques such as the multireference configuration interaction (MRD-CI) method, which is well-suited for describing the complex electronic structure of excited states and regions where potential energy surfaces cross. researchgate.net Other powerful approaches like the complete active space self-consistent field (CASSCF) method, coupled-cluster (CC) theory, and time-dependent density functional theory (TD-DFT) have also been utilized to explore the photochemistry of this compound and related halogen nitrates. researchgate.netacs.orgnasa.gov

Theoretical studies have focused on characterizing the low-lying singlet and triplet electronic states of BrONO₂. researchgate.net Calculations have predicted that for wavelengths longer than 300 nm, only one singlet state, the Ã(1)A' state, is accessible. researchgate.net This is significant as it helps to interpret the atmospheric absorption spectrum of the molecule. The investigation of potential energy surfaces for these electronic states reveals the likely outcomes of photoexcitation. The primary photodissociation pathways involve the cleavage of the relatively weak Br-O and O-N bonds. researchgate.netacs.org

The comparison with isovalent chlorine nitrate (ClONO₂) is a recurring theme in these studies. Theoretical calculations confirm that the stratospheric photolysis of BrONO₂ is significantly more rapid than that of ClONO₂. kit.eduresearchgate.net This enhanced lability is a key factor in bromine's high efficiency in catalytic ozone destruction cycles.

Spin-orbit coupling, the interaction between the electron's spin and its orbital motion, is a significant factor in the photochemistry of heavy halogen compounds like this compound. researchgate.netlp.edu.ua Including the Breit-Pauli spin-orbit operator in calculations provides a more accurate description of the electronic states and the probabilities of transitioning between them, particularly between singlet and triplet states, which can influence the final dissociation products. researchgate.net

Laser flash photolysis experiments, supported by theoretical calculations, have been used to determine the quantum yields of various photofragments at different wavelengths. The quantum yield represents the probability that an absorbed photon will lead to a specific chemical event. These studies have quantified the production of bromine atoms (Br), oxygen atoms (O), and bromine monoxide radicals (BrO) following UV photolysis. researchgate.net

The findings from these computational studies are critical for atmospheric modeling. By providing accurate data on absorption cross-sections, dissociation pathways, and quantum yields, quantum chemistry helps to refine the parameters used in global climate and atmospheric chemistry models, leading to a better understanding of the past, present, and future of the stratospheric ozone layer.

Detailed Research Findings from Computational Studies

Wavelength (nm)Photodissociation ProductQuantum Yield (Φ)Research FocusComputational MethodReference
248Br0.35 ± 0.08Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
248O0.66 ± 0.15Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
266Br0.65 ± 0.14Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
266O0.18 ± 0.04Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
266BrO0.37 ± 0.12Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
308Br>0.62 ± 0.11Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
308O<0.13 ± 0.03Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
355Br0.77 ± 0.19Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
355O<0.02Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
355BrO0.23 ± 0.08Photodissociation Quantum YieldsLaser flash photolysis-resonance fluorescence researchgate.net
N/ABrO + NO₂N/ABond Dissociation EnergyB3LYP/TZ2P, CCSD(T)/TZ2P acs.org
N/ABr + NO₃N/ABond Dissociation EnergyB3LYP/TZ2P, CCSD(T)/TZ2P acs.org

Environmental and Atmospheric Significance of Bromine Nitrate

Role in Stratospheric Chemistry

Bromine nitrate (B79036) (BrONO2) is a crucial, albeit unstable, inorganic compound that significantly influences the chemical processes occurring in the stratosphere. wikipedia.org Its role is intrinsically linked to the depletion of the ozone layer, acting as a key reservoir for reactive bromine species. noaa.govumn.edu

Bromine as a Reservoir Species in the Lower Stratosphere

In the stratosphere, halogen source gases containing bromine undergo chemical conversion through solar ultraviolet radiation and other reactions, producing reactive and reservoir halogen gases. noaa.gov Bromine nitrate is the most significant reservoir species for inorganic bromine in the stratosphere, particularly during the night when it can constitute over 95% of the total bromine. esa.intsemanticscholar.org This is analogous to chlorine nitrate (ClONO2) in the chlorine family. noaa.gov However, bromine reservoirs like BrONO2 are generally less stable than their chlorine counterparts. uwec.edu The abundance of the entire bromine family (Bry), which includes HBr, BrONO2, HOBr, BrO, BrCl, and Br, is estimated to be around 10-20 parts per trillion by volume (pptv) throughout the stratosphere. psu.edu

First successfully measured in the stratosphere by the MIPAS infrared spectrometer on the Envisat satellite, this compound was detected in the altitude range of 20 to 40 km. kit.edu The measurements confirmed that BrONO2 is the major reservoir for bromine in this region, a finding that aligns with expectations from atmospheric models. kit.edu

Contribution to Ozone Depletion Mechanisms (e.g., Catalytic Cycles)

While this compound itself does not directly react with ozone, its photolysis (breakdown by sunlight) releases reactive bromine atoms that participate in catalytic cycles which destroy ozone. noaa.govumn.edu The ozone-depleting potential of bromine is approximately 60 times greater than that of chlorine, primarily because the photolysis of BrONO2 is much faster than that of ClONO2. esa.int This rapid conversion from an inactive reservoir form to an active, ozone-destroying form makes bromine a highly efficient catalyst for ozone depletion. psu.edukit.edu

Day/Night Variations and Concentration Profiles in the Stratosphere

This compound concentrations exhibit strong diurnal (day/night) variations. semanticscholar.orgcopernicus.orgresearchgate.net During the day, BrONO2 is rapidly photolyzed, leading to significantly lower concentrations. semanticscholar.orgcopernicus.org At night, in the absence of sunlight, it is continuously produced through the termolecular reaction of bromine monoxide (BrO) with nitrogen dioxide (NO2), leading to much higher concentrations. semanticscholar.orgcopernicus.org

Satellite observations have confirmed these variations, with nighttime maximum volume mixing ratios reaching 20 to 25 pptv. semanticscholar.orgcopernicus.orgresearchgate.netresearchgate.net In contrast, daytime concentrations are considerably lower, often below 10 pptv. kit.edu For example, measurements in the Arctic have shown high nighttime BrONO2 levels of up to 21 pptv, which decrease after sunrise. copernicus.orgresearchgate.netresearchgate.net The altitude of the maximum concentration also varies, with the daytime maximum occurring at lower altitudes in high-latitude regions compared to equatorial areas. semanticscholar.org These observed concentration profiles and their diurnal changes are in good agreement with photochemical models, reinforcing the current understanding of stratospheric bromine chemistry. semanticscholar.orgcopernicus.org

Interactive Table: Stratospheric this compound Observations

Condition Latitude Range Altitude of Max. Concentration Max. Volume Mixing Ratio (pptv)
Nighttime 65-90° N 25-31 km 20.8 - 24.5
Daytime 65-90° N 23 km 12.4 - 13.4
Daytime Other Latitudes 27-29 km (Equatorial) 5.6 - 8.4

Data sourced from MIPAS satellite observations. semanticscholar.org

Implications for Tropospheric Chemistry

The influence of this compound extends to the troposphere, the lowest layer of the atmosphere, particularly in polar regions.

Influence on NOx and Nitrate Budgets in Polar Regions (e.g., Arctic Spring)

In the polar boundary layer, reactive bromine (BrOx = BrO + Br) and reactive nitrogen (NOx = NO + NO2) are key chemical families that determine the region's oxidizing capacity. copernicus.orgcopernicus.org During the Arctic spring, photochemically driven emissions of reactive nitrogen from the snowpack can make the local oxidation of NOx by bromine oxide a major contributor to the nitrate budget. nih.gov

The presence of reactive bromine can accelerate the conversion of NOx to nitrate, thereby influencing the atmospheric nitrogen budget. copernicus.orgcopernicus.org Modeling studies have estimated that bromine chemistry can lead to NOx reductions of 60-80% at high latitudes in the spring. copernicus.orgcopernicus.org This is supported by observations in the Arctic that show a significant correlation between surface snow nitrate and bromide, suggesting an acceleration of atmospheric NOx-to-nitrate conversion by reactive bromine. copernicus.orgcopernicus.orgbas.ac.uk Under low ozone conditions, the recycling of bromine is thought to be sustained by snowpack emissions of molecular bromine (Br2) and the formation of BrONO2, driven by photochemical NOx emissions from the snowpack. pnas.orgnoaa.gov

Reactive Uptake on Aerosols and Snowpack

The reactive uptake of this compound on various surfaces, such as aqueous aerosols and snowpack, is a critical process in tropospheric bromine chemistry. acs.orgacs.org The hydrolysis of BrONO2 on these surfaces can convert NOx into nitric acid (HNO3) and release other reactive bromine species like hypobromous acid (HOBr). acs.org This process is kinetically and thermodynamically favorable at the air-water interface. acs.orgacs.org

In polar regions, the snowpack can act as both a source and a sink for atmospheric bromine. bas.ac.ukawi.de The deposition of inorganic bromine species, including BrONO2, onto the snowpack is a key removal mechanism from the atmosphere. copernicus.org However, these deposited species can undergo post-depositional processes within the snowpack, including photochemical reactions that can release reactive bromine back into the atmosphere. copernicus.orgawi.de The uptake of BrONO2 on halide-containing aerosols can also lead to the formation of other halogen compounds like BrCl and Br2. copernicus.org

Formation of Reactive Bromine Species (e.g., HOBr) and their Environmental Impact

This compound (BrONO₂) plays a crucial role in atmospheric chemistry, acting as a significant reservoir for reactive bromine species. One of the key reactions involving BrONO₂ is its hydrolysis, which leads to the formation of hypobromous acid (HOBr). wpmucdn.comresearchgate.net This reaction can occur on various surfaces in the atmosphere, including sulfate (B86663) aerosols and ice particles. wpmucdn.comresearchgate.net The formation of HOBr from BrONO₂ is a critical step in atmospheric bromine cycles, as HOBr is photolytically unstable and readily breaks down to release bromine radicals (Br). wpmucdn.com

The hydrolysis of BrONO₂ enhances the concentration of HOBr, which in turn increases the levels of hydroxyl (OH) and hydroperoxy (HO₂) radicals. researchgate.net This has a cascading effect on atmospheric composition, notably reducing the lifetime of hydrochloric acid (HCl) and thereby increasing the concentration of active chlorine species. wpmucdn.com The increase in OH radicals also leads to greater production of nitric acid (HNO₃) at the expense of nitrogen dioxide (NO₂). wpmucdn.com

At colder temperatures, such as those found in the lower stratosphere, the HOBr formed from BrONO₂ hydrolysis can react with HCl within sulfate aerosols to produce bromine chloride (BrCl). wpmucdn.com This reaction further couples the atmospheric chemistry of chlorine and bromine, releasing active chlorine from its reservoir, HCl. wpmucdn.com

The reactive bromine species generated from the breakdown of BrONO₂ have a significant environmental impact. Bromine atoms are highly effective at depleting stratospheric ozone, with an ozone depletion potential estimated to be 40 to 100 times greater than that of chlorine atoms. nih.gov The catalytic cycles involving bromine radicals contribute significantly to ozone destruction. nih.gov Furthermore, reactive bromine chemistry is implicated in the oxidation and deposition of atmospheric mercury, a toxic pollutant. pnas.orgnoaa.gov The presence of reactive bromine can also influence the formation of new atmospheric particles. nih.gov

In polar regions, the chemistry involving BrONO₂ and the subsequent formation of reactive bromine species is particularly pronounced during springtime ozone depletion events. pnas.orgresearchgate.net The uptake of BrONO₂ and HOBr onto snow and ice surfaces can lead to the release of molecular bromine (Br₂), which then photolyzes to initiate ozone-depleting chemical cycles. researchgate.net This "bromine explosion" mechanism amplifies the impact of bromine on the polar atmosphere. researchgate.net

Atmospheric Measurements and Modeling

The detection and quantification of atmospheric this compound have been significantly advanced through the use of satellite-based instruments, particularly the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) aboard the European Envisat satellite. researchgate.netkit.educopernicus.org MIPAS, a Fourier transform spectrometer, measures infrared emission spectra from the Earth's limb, allowing for the retrieval of vertical profiles of various trace gases. researchgate.netdlr.de

The first definitive detection of BrONO₂ in the stratosphere was achieved using MIPAS data. kit.educopernicus.org Scientists were able to identify the weak spectral fingerprint of BrONO₂ in the highly resolved infrared spectra by averaging a large number of measurements. kit.edusemanticscholar.org This was made possible through close collaboration with laboratory studies that provided the necessary reference spectra for BrONO₂. kit.edu

MIPAS observations have revealed the global distribution and diurnal variation of stratospheric BrONO₂. researchgate.netcopernicus.org The measurements show strong day/night variations, with significantly lower concentrations during the day due to photolysis. researchgate.netkit.edu Nighttime maximum volume mixing ratios of 20 to 25 parts per trillion by volume (pptv) have been observed in the altitude range of 20 to 40 km. researchgate.netkit.edu The data from MIPAS has provided a decade-long climatology of stratospheric BrONO₂, from July 2002 to April 2012, offering a crucial dataset for testing our understanding of stratospheric bromine chemistry. copernicus.orgcopernicus.org

The retrieval of BrONO₂ profiles from MIPAS spectra is a complex process due to the weak signal of the molecule and interference from other atmospheric species. researchgate.netsemanticscholar.org The accuracy of the retrievals has been improved over time with advancements in spectroscopic databases. copernicus.orgcopernicus.org The estimated uncertainties for single retrieved profiles are around 1–4 pptv, with vertical resolutions ranging from 3 to 8 km between 15 and 35 km altitude. copernicus.orgkit.edu

Table 1: MIPAS Observations of Stratospheric this compound (BrONO₂)

ParameterObservation DetailsSource
InstrumentMichelson Interferometer for Passive Atmospheric Sounding (MIPAS) on Envisat researchgate.netkit.educopernicus.org
Detection MethodInfrared limb-emission spectrometry, identification of spectral fingerprint kit.edusemanticscholar.org
Altitude Range of Detection20 to 40 km kit.edu
Maximum Nighttime VMR20 to 25 pptv researchgate.netkit.edu
Daytime VMRBelow 10 pptv kit.edu
Observational PeriodJuly 2002 - April 2012 copernicus.orgcopernicus.org
Profile Uncertainty1–4 pptv copernicus.orgkit.edu
Vertical Resolution3 to 8 km (between 15 and 35 km altitude) copernicus.orgkit.edu

Atmospheric observations of this compound, primarily from the MIPAS instrument, have been extensively compared with results from chemical transport models (CTMs) and chemistry-climate models (CCMs) to test and refine our understanding of atmospheric bromine chemistry. copernicus.orgcopernicus.orgkit.edu These models simulate the chemical and physical processes that govern the distribution of atmospheric constituents.

In general, the observed concentration profiles of BrONO₂ from MIPAS are in good agreement with estimations from photochemical models, confirming the current general understanding of stratospheric bromine chemistry. researchgate.netcopernicus.org Models successfully replicate the large diurnal variability, with higher concentrations at night, and the spatial distribution, including low values during polar winter and maximum values at mid and high latitudes in summer. copernicus.org For instance, a multi-year simulation with the ECHAM/MESSy Atmospheric Chemistry (EMAC) model largely reproduced the temporal variations in BrONO₂ observed by the balloon-borne MIPAS-B at midlatitudes and in the Arctic. kit.edu

However, detailed comparisons have also revealed some significant discrepancies between observations and model simulations, highlighting areas where our understanding or model representation of atmospheric processes may be incomplete. copernicus.org Three major differences have been identified in comparisons between MIPAS data and the EMAC model: copernicus.org

Underestimation in the polar winter stratosphere: The model underestimates BrONO₂ concentrations by up to 15 pptv above about 30 km. This is attributed to the model missing the downward transport of enhanced nitrogen oxides (NOx) produced in the mesosphere and lower thermosphere. copernicus.org

Overestimation in the lower stratosphere: The model overestimates BrONO₂ by up to 8 pptv globally in the lower stratosphere (up to 25 km), particularly at night. copernicus.org

Underestimation in the tropical mid-stratosphere: The model underestimates BrONO₂ by up to 5 pptv at tropical latitudes between 27 and 32 km during sunlit conditions. copernicus.org

These discrepancies suggest the need for further investigation into specific chemical and transport processes within the models. For example, the overestimation in the lower stratosphere could be related to uncertainties in the emission scenarios for organic bromine species or the reaction rates used in the model. copernicus.org The comparison of model results with observations is an ongoing process that drives improvements in atmospheric models and our fundamental knowledge of bromine chemistry. aeronomie.becsic.escopernicus.org

Atmospheric bromine chemistry models are subject to various sources of uncertainty that can affect the accuracy of their predictions. ucr.educopernicus.org These uncertainties stem from our incomplete knowledge of chemical reaction rates, photolysis rates, emission sources of bromine compounds, and the representation of physical processes like transport and aerosol interactions.

One significant area of uncertainty is the chemical kinetics. copernicus.org For example, the rate constant for the formation of BrONO₂ from BrO and NO₂ has an uncertainty factor that increases at colder stratospheric temperatures. copernicus.org The reaction of BrONO₂ with atomic oxygen (O(³P)) is another reaction that affects the partitioning of bromine species, and its inclusion in models is not yet universal. noaa.gov

The representation of heterogeneous chemistry, such as the hydrolysis of BrONO₂ on aerosols, is another source of uncertainty. wpmucdn.com The efficiency of these reactions depends on factors like aerosol surface area and composition, which can be challenging to model accurately.

Furthermore, the sources and atmospheric lifetimes of very short-lived bromine substances (VSLS) contribute to the uncertainty in the total amount of bromine entering the stratosphere. copernicus.org Different emission scenarios for these compounds can lead to variations in modeled BrONO₂ concentrations. copernicus.org

Global models have also shown difficulties in reproducing observed trends in Arctic ozone, which is partly attributed to incomplete or missing descriptions of bromine chemistry. pnas.orgnoaa.gov For instance, the mechanisms of bromine release from snowpack and blowing snow are still an active area of research and a source of uncertainty in models. copernicus.org The inclusion of these processes, such as a prescribed yield of Br₂ from ozone deposition on snow, can improve model performance when compared to observations of bromine monoxide (BrO). copernicus.org

The comparison of different models reveals the extent of these uncertainties. For example, simulations of the atmospheric lifetime of mercury, which is heavily influenced by bromine chemistry, can vary by a factor of more than 20 in some regions between different models due to differences in simulated bromine concentrations. copernicus.org This highlights the critical need for more observational constraints on bromine species to reduce uncertainties in atmospheric models. copernicus.org

Comparison of Atmospheric Observations with Chemical Transport Models

Isotopic Tracers in Atmospheric Chemistry

The isotopic composition of atmospheric nitrate, particularly the oxygen isotope anomaly (Δ¹⁷O), serves as a powerful tracer for elucidating the chemical pathways of nitrate formation. copernicus.orgd-nb.info The Δ¹⁷O value is a measure of the deviation from the expected mass-dependent fractionation of oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O). d-nb.info This anomaly primarily arises from the transfer of an isotopic signature from ozone (O₃), which has an unusually high Δ¹⁷O value, during the oxidation of nitrogen oxides (NOx = NO + NO₂). copernicus.orgd-nb.info

Different nitrate formation pathways involve different oxidants and numbers of oxygen atoms transferred from ozone, resulting in distinct Δ¹⁷O signatures in the final nitrate product. The main pathways for atmospheric nitrate formation include:

Daytime pathway: The reaction of nitrogen dioxide (NO₂) with the hydroxyl radical (OH). purdue.eduresearchgate.net

Nighttime pathways: The hydrolysis of dinitrogen pentoxide (N₂O₅) on aerosol surfaces, and the reaction of the nitrate radical (NO₃) with hydrocarbons. purdue.eduresearchgate.net

Halogen pathway: The hydrolysis of halogen nitrates, such as this compound (BrONO₃). pnas.org

By measuring the Δ¹⁷O of atmospheric nitrate and comparing it with the expected signatures from these pathways, scientists can quantify their relative contributions. copernicus.orgresearchgate.net For example, high Δ¹⁷O values in nitrate are indicative of a greater role for oxidation pathways involving ozone, such as N₂O₅ hydrolysis. copernicus.org Conversely, lower values suggest a larger contribution from the NO₂ + OH reaction, which incorporates an oxygen atom from water (via OH) that has a Δ¹⁷O of approximately 0‰. copernicus.org

The this compound hydrolysis pathway (BrONO₃ + H₂O → HOBr + HNO₃) is particularly interesting from an isotopic perspective. The BrO radical inherits its oxygen atom from ozone, making the reaction of NO₂ with BrO isotopically similar to the reaction of NO₂ with O₃. pnas.org Therefore, the formation of nitrate via BrONO₃ hydrolysis imparts a high Δ¹⁷O signature, similar to that from N₂O₅ hydrolysis. pnas.org

Studies in the tropical marine boundary layer have shown that including reactive halogen chemistry, specifically the BrONO₃ hydrolysis pathway, in chemical models improves the agreement between modeled and observed Δ¹⁷O of nitrate. pnas.org These studies suggest that this pathway can contribute significantly to nitrate production in certain environments, accounting for as much as 20 ± 10% of the total. pnas.org The use of Δ¹⁷O as a tracer is a valuable tool for constraining the budgets of reactive nitrogen and understanding the complex interplay of atmospheric oxidants. copernicus.orgresearchgate.net

Isotopic Signatures in Snow and Aerosols as Indicators of Chemical Processes

The chemical reactions of this compound (BrONO₂) in the atmosphere, particularly its formation and subsequent hydrolysis on snow and aerosol surfaces, leave distinct isotopic fingerprints in the resulting nitrate (NO₃⁻). These signatures, preserved in snowpack and atmospheric aerosols, serve as powerful indicators for elucidating the chemical pathways and quantifying the significance of bromine chemistry in various environments. The primary tool for this is the analysis of stable isotopes of nitrogen (¹⁵N/¹⁴N, expressed as δ¹⁵N) and, most notably, the mass-independent fractionation (MIF) of oxygen isotopes (¹⁷O/¹⁶O and ¹⁸O/¹⁶O, expressed as Δ¹⁷O).

The analysis of Δ¹⁷O in nitrate is particularly effective for tracing the involvement of specific oxidants in the conversion of nitrogen oxides (NOx) to nitrate. pnas.orgmdpi.com Most mass-dependent fractionation processes follow a relationship where δ¹⁷O ≈ 0.52 × δ¹⁸O. The deviation from this relationship, Δ¹⁷O (defined as Δ¹⁷O = δ¹⁷O − 0.52 × δ¹⁸O), signals a mass-independent fractionation process. The key to this tracer's utility is that ozone (O₃) possesses a large positive Δ¹⁷O signature, which it can transfer to other molecules during oxidation reactions. pnas.orgd-nb.info

The formation pathway of nitrate via this compound is initiated by the reaction of nitrogen dioxide (NO₂) with the bromine monoxide radical (BrO):

BrO + NO₂ → BrONO₂

The BrO radical is primarily formed from the reaction of bromine atoms with O₃, thereby inheriting the high Δ¹⁷O signature of ozone. Consequently, the BrONO₂ molecule carries this enriched Δ¹⁷O signal. When this compound undergoes hydrolysis on aerosol or snow surfaces, it forms nitric acid (HNO₃), transferring this distinct isotopic signature to the final nitrate product. pnas.orgd-nb.info

BrONO₂ + H₂O (on aerosol/snow) → HNO₃ + HOBr

This pathway is isotopically distinct from other major nitrate formation channels, such as the daytime oxidation of NO₂ by the hydroxyl radical (OH), which imparts a near-zero Δ¹⁷O signature. pnas.org Therefore, elevated Δ¹⁷O values in nitrate collected from aerosols and snow provide quantitative evidence for the role of halogen chemistry, including the BrONO₂ hydrolysis pathway. d-nb.infopnas.org

Research in polar regions and marine environments, where reactive bromine chemistry is particularly active, has utilized these isotopic signatures to great effect.

Polar Environments : In coastal Antarctica and the Arctic, the photochemistry of the snowpack releases significant amounts of reactive bromine and nitrogen oxides. pnas.org Isotopic analysis of nitrate in both aerosols and the surface layers of snow has confirmed the strong connection between snowpack NOx emissions and reactive bromine chemistry. pnas.orgnoaa.gov Studies at Dome C, Antarctica, have noted that high Δ¹⁷O(NO₃⁻) values, reaching up to 38‰ in the top layers of snow, could be explained by nitrate formation involving halogen chemistry (e.g., bromine). researchgate.net Similarly, modeling work for Summit, Greenland, showed that incorporating reactive bromine chemistry with BrO concentrations of 3 parts per trillion (ppt) could account for a 3-4‰ increase in calculated Δ¹⁷O(NO₃⁻), bringing model predictions into closer agreement with observations. d-nb.info

Marine Environments : In the tropical marine boundary layer, a region of intense photochemical activity, year-round observations of nitrate isotopes have been used to quantify the importance of the BrONO₂ pathway. At the Cape Verde Atmospheric Observatory, the BrNO₃ sink was found to account for approximately 20 ± 10% of total nitrate formation. pnas.org Disabling the bromine chemistry in atmospheric models for this region worsened the agreement between modeled and observed Δ¹⁷O values, underscoring the necessity of including the BrONO₂ pathway to accurately represent atmospheric nitrate chemistry. pnas.org

The data below summarizes isotopic measurements from various studies, illustrating how these signatures are used to infer the chemical processes involving this compound.

Interactive Data Table: Isotopic Composition of Atmospheric Nitrate and Inferred Chemical Pathways

LocationSample Typeδ¹⁵N(NO₃⁻) (‰)Δ¹⁷O(NO₃⁻) (‰)Inferred Significance of this compound PathwayReference
Cape VerdeAerosolVariable~25-30‰Accounts for ~20 ± 10% of nitrate formation. pnas.org
Coastal Antarctica (DDU)Aerosol-46.9 to +10.8‰Highly variable, seasonalRecognized as a potential formation pathway (BrONO₂/ClONO₂ hydrolysis). copernicus.org
Summit, GreenlandModel StudyN/A~28-31‰Bromine chemistry required to reconcile model with observations. d-nb.info
East Antarctica (Snow)SnowpackVariableUp to 38‰High values suggest significant contribution from halogen chemistry. researchgate.net
South PoleAerosol-47.0 ± 11.7‰~21-28‰Seasonal Δ¹⁷O reflects shifts in oxidation chemistry, including O₃-dominated pathways relevant to BrO. purdue.edu

Q & A

Q. How is bromine nitrate synthesized for experimental studies, and how is purity verified?

BrONO₂ is synthesized via the reaction of chlorine nitrate (ClONO₂) with bromine gas (Br₂) in a controlled laboratory setting. The reaction proceeds as:

ClONO2+Br2BrONO2+BrCl\text{ClONO}_2 + \text{Br}_2 \rightarrow \text{BrONO}_2 + \text{BrCl}

Purification involves vacuum distillation to remove impurities like BrCl. Purity is confirmed using Fourier Transform Infrared (FTIR) spectroscopy, which identifies residual contaminants by comparing absorption features to reference spectra. For example, impurities such as Br₂ or ClONO₂ are quantified spectroscopically .

Q. What methodologies are used to determine BrONO₂'s infrared absorption cross-sections and band strengths?

FTIR measurements at high spectral resolution (0.014 cm⁻¹) are performed across temperatures (203–296 K) and pressures (0–190 mbar). Band strengths for key vibrational modes (ν₃ at 803 cm⁻¹ and ν₂ at 1286 cm⁻¹) are derived by integrating absorption cross-sections over the spectral band. For example:

  • Sν3=2.872×1017cm2molec1cm1S_{\nu_3} = 2.872 \times 10^{-17} \, \text{cm}^2 \, \text{molec}^{-1} \, \text{cm}^{-1}
  • Sν2=3.63×1017cm2molec1cm1S_{\nu_2} = 3.63 \times 10^{-17} \, \text{cm}^2 \, \text{molec}^{-1} \, \text{cm}^{-1} Data reduction employs a 2D polynomial interpolation in ln(pressure)\ln(\text{pressure}) and temperature for remote sensing applications .

Q. How is BrONO₂ detected in the atmosphere, and what instruments are critical for its observation?

Stratospheric BrONO₂ is detected using satellite-based infrared spectrometers like MIPAS (Michelson Interferometer for Passive Atmospheric Sounding). Its weak spectral signature requires signal averaging over one month to achieve sufficient sensitivity. Ground-truth validation relies on laboratory-derived reference spectra .

Advanced Research Questions

Q. How does the thermal stability of BrONO₂ compare to its chlorine analog (ClONO₂), and what are the implications for atmospheric modeling?

Laboratory kinetics studies show BrONO₂ is more thermally stable than ClONO₂, with a stronger BrO–NO₂ bond (bond strength derived from decay rates at 320–340 K). This stability reduces BrONO₂'s reactivity in the stratosphere, making it a dominant reservoir for inorganic bromine. Models must account for its slower photolysis to accurately predict BrO partitioning and ozone depletion cycles .

Q. What experimental approaches resolve contradictions in BrONO₂'s reaction kinetics with OH radicals and Cl atoms?

Discrepancies in rate constants are addressed using complementary techniques:

  • Flash photolysis with resonance fluorescence for direct measurement of radical concentrations.
  • Relative rate methods with FTIR detection to track reactant decay. For example, the reaction BrONO2+OHHOBr+NO3\text{BrONO}_2 + \text{OH} \rightarrow \text{HOBr} + \text{NO}_3 is studied at varying temperatures to refine Arrhenius parameters .

Q. How does BrONO₂ contribute to the [NO₃⁻]/[Br⁻] ratio in polar snow, and what does this imply for reactive nitrogen budgets?

Field data from Arctic snow samples reveal a [NO₃⁻]/[Br⁻] ratio of 4–7, indicating BrONO₂'s role in accelerating NOx-to-nitrate conversion. Reactive bromine species (e.g., BrO) catalyze nitrate formation, altering nitrogen cycling in the boundary layer. This is validated through isotopic analysis and correlation studies between surface snow bromide and nitrate concentrations .

Q. What mechanisms explain BrONO₂'s role in nighttime NOx suppression and daytime ozone depletion in the troposphere?

In polluted marine environments, BrONO₂ forms via:

BrO+NO2+MBrONO2+M\text{BrO} + \text{NO}_2 + \text{M} \rightarrow \text{BrONO}_2 + \text{M}

At night, BrONO₂ sequesters NO₂, reducing ozone production. During the day, photolysis releases BrO, initiating ozone-destroying cycles. Aerosol uptake of BrONO₂ further modulates bromine partitioning, as observed in salt desert studies .

Methodological Recommendations

  • For laboratory synthesis, use FTIR to monitor intermediate species like BrCl and ensure reaction completion .
  • In satellite data analysis, apply spectral deconvolution algorithms to separate BrONO₂'s weak signal from overlapping atmospheric features .
  • For polar field studies, correlate snowpack bromide/nitrate ratios with concurrent gas-phase BrO and NO₂ measurements to validate chemical mechanisms .

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